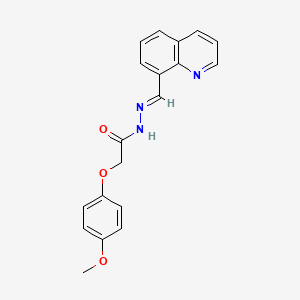![molecular formula C15H17BrN4OS B5559566 4-[(4-bromobenzylidene)amino]-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5559566.png)
4-[(4-bromobenzylidene)amino]-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of triazine derivatives typically involves multi-step reactions, starting with primary amines or other nitrogen-containing precursors. For example, Hwang et al. described the synthesis of a triazine compound through the reaction of an amino-triazinone with carbon disulfide in a water/pyridine mixture, showcasing a method that could be adapted for the synthesis of the target compound (Hwang et al., 2006).
Molecular Structure Analysis
Triazine compounds often exhibit planar structures due to the conjugation within the triazine ring and with substituent groups. The molecular structure is characterized by the angles between the planes of the triazine ring and its substituents, which can influence the compound's reactivity and interactions. For instance, Fun et al. analyzed a related triazine derivative, noting the dihedral angles between the triazine ring and its substituent groups, which could provide insight into the structural aspects of our target compound (Fun et al., 2011).
Chemical Reactions and Properties
Triazine compounds can participate in a variety of chemical reactions, including nucleophilic substitutions, where the electron-rich nitrogen atoms in the ring can react with electrophiles. The presence of substituents like bromobenzylidene groups can further influence the reactivity, enabling the formation of new bonds and derivatives. For instance, the synthesis and reactions of 3-substituted-benzo[d][1,2,3]triazin-4(3H)-ones presented by Zhang et al. illustrate the type of chemical transformations that could be relevant for our target compound (Zhang et al., 2019).
Physical Properties Analysis
The physical properties of triazine derivatives, such as melting point, solubility, and crystalline structure, are influenced by their molecular structure and substituents. The crystallization behavior and hydrogen bonding patterns, as observed by Hwang et al., can provide valuable information on the physical characteristics of similar compounds (Hwang et al., 2006).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of triazine derivatives, including those similar to the queried compound, have been explored in several studies. These compounds have been synthesized through various chemical reactions, often involving the condensation of amino and bromobenzylidene components. For instance, Ghammamy and Sedaghat (2013) synthesized a new azomethine derivative of triazole, which reacts with copper(I) and zinc(II) salts to afford complexes, highlighting the versatility of triazine compounds in forming metal complexes (Ghammamy & Sedaghat, 2013).
Antimicrobial and Anticancer Activities
Several studies have focused on evaluating the biological activities of triazine derivatives. Bekircan et al. (2008) reported the synthesis and anticancer evaluation of new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, demonstrating their potential against a variety of cancer cell lines (Bekircan, Kucuk, Kahveci, & Bektaş, 2008). Additionally, Malik and Patel (2017) explored the antimicrobial activities of substituted 1,2,4-triazine derivatives, further highlighting the potential of such compounds in biomedical applications (Malik & Patel, 2017).
Advanced Materials and Chemical Properties
Research has also delved into the use of triazine derivatives in advanced materials. Singh et al. (2010) studied the liquid crystalline properties of triazine compounds, showing how the structure of these compounds can influence their mesomorphic behavior, which is crucial for applications in liquid crystal displays and other materials science applications (Singh, Pandey, & Singh, 2010).
Eigenschaften
IUPAC Name |
4-[(E)-(4-bromophenyl)methylideneamino]-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4OS/c1-15(2,3)12-13(21)20(14(22-4)19-18-12)17-9-10-5-7-11(16)8-6-10/h5-9H,1-4H3/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJDPUMGGLQZTA-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(N(C1=O)N=CC2=CC=C(C=C2)Br)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN=C(N(C1=O)/N=C/C2=CC=C(C=C2)Br)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(E)-(4-bromophenyl)methylidene]amino}-6-tert-butyl-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-dimethyl-3-[(2-thienylmethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5559486.png)
![6-(2-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]carbonyl}carbonohydrazonoyl)-2,3-dimethoxybenzoic acid](/img/structure/B5559490.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5559498.png)
![2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5559502.png)
![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B5559505.png)
![N-{2-[1-benzyl-3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]ethyl}methanesulfonamide](/img/structure/B5559510.png)
![4-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B5559512.png)
![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5559523.png)
![1-(3-chlorophenyl)-5-methyl-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5559527.png)

![1-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5559540.png)

![2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5559577.png)
![5-[(4-chlorobenzoyl)amino]isophthalic acid](/img/structure/B5559590.png)